4-Bromo-1-chloro-6-methoxyisoquinoline
Overview
Description
4-Bromo-1-chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrClNO . It has a molecular weight of 272.52 g/mol . This compound is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a chlorine atom (Cl), a methoxy group (OCH3), and an isoquinoline group . The exact mass of this compound is 270.939941 Da .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 272.52 g/mol . The exact mass of this compound is 270.939941 Da .Scientific Research Applications
Synthesis and Structural Analysis
Total Syntheses of Cryptaustoline and Cryptowoline : 4-Bromo-1-chloro-6-methoxyisoquinoline was used in the cyclisation process for synthesizing cryptaustoline and cryptowoline, important dibenzindolizine derivatives. This synthesis involved a benzyne reaction (Kametani & Ogasawara, 1967).
Synthesis of 1-Functionalized Naphthoisoquinoline Quinones : The compound played a role in the synthesis of tetracyclic chloroquinones, important for studying Diels-Alder condensations and the creation of new chemical structures (Croisy-Delcey et al., 1991).
Crystal Structure and Molecular Conformation Studies : Studies on derivatives of this compound revealed insights into the effects of halogen substitution on molecular conformation, contributing to our understanding of molecular interactions in different chemical environments (Choudhury, Nagarajan, & Row, 2003).
Medicinal Chemistry and Drug Development
Synthesis of Steroid 5alpha Reductases Inhibitors : The compound was used in the synthesis of derivatives acting as inhibitors of steroid 5alpha reductases, highlighting its potential in developing treatments for conditions influenced by these enzymes (Baston, Palusczak, & Hartmann, 2000).
Synthesis of Antibiotics : A study demonstrated the synthesis of halogenated quinolines using this compound, underlining its role in antibiotic development (Flagstad et al., 2014).
Environmental and Analytical Applications
- Chemosensor for Cadmium : The derivative of this compound was used to develop a chemosensor for cadmium, showcasing its application in environmental monitoring and safety (Prodi et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1-chloro-6-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJHHPPTUPMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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